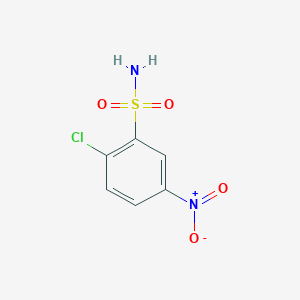








|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([NH2:14])(=[O:13])=[O:12].C(=O)([O-])[O-].[NH4+:19].[NH4+].[OH-].[NH4+]>S([O-])([O-])(=O)=O.[Cu+2]>[NH2:19][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([NH2:14])(=[O:13])=[O:12] |f:1.2.3,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
1.95 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
1.983 kg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
394 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
|
Name
|
|
|
Quantity
|
11.7 L
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
118 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was then cooled to 23° C
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
the solids were then washed with water (20 L)
|
|
Type
|
DISSOLUTION
|
|
Details
|
This solid was dissolved in hot methanol (20 mL/g)
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove undissolved solids
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid product was then filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was partially concentrated by vacuum distillation and, when the concentrate
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 23° C.
|
|
Type
|
FILTRATION
|
|
Details
|
the solid product was then filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
further dried in vacuo at 45° C.
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.06 mol | |
| AMOUNT: MASS | 1.1 kg | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 61% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |